3-(4-bromophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide
Overview
Description
3-(4-bromophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide is a useful research compound. Its molecular formula is C18H12BrFN2OS and its molecular weight is 403.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.98377 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Exposure of Tryptophanyl Residues in Proteins
Acrylamides, including derivatives similar to the mentioned compound, have been utilized to quench tryptophanyl fluorescence in proteins. This application helps in sensing the exposure of tryptophan residues, providing insights into protein conformation and interactions, which is crucial for understanding protein structure and function (Eftink & Ghiron, 1976).
Solubility in Methanol–Ethanol Solution
Research on the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol mixtures contributes to the fundamental understanding of its physical properties. Such data are crucial for industrial product and process design, highlighting the importance of this compound in polymerization reactions (Yao et al., 2010).
Generation and Trapping of Thiazole Derivatives
The compound's role in generating and trapping 4-methylene-5-(bromomethylene)-4,5-dihydrothiazole with dienophiles presents a method for forming 6-substituted-4,5-dihydrobenzothiazoles. This synthetic route expands the repertoire of thiazole derivatives, offering new avenues for chemical synthesis and potential pharmacological applications (Al Hariri et al., 1997).
Antipathogenic Activity of Thiourea Derivatives
A study on thiourea derivatives, including those with bromophenyl components, demonstrated significant antipathogenic activities, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for developing new antimicrobial agents with antibiofilm properties, indicating the compound's relevance in medical research (Limban et al., 2011).
Synthesis of Heterocycles with Antifungal Properties
The synthesis of new thiazoline and thiophene derivatives linked to indole moieties, through reactions involving acrylamide derivatives, highlights the compound's utility in creating antifungal agents. This research underscores the versatility of acrylamide derivatives in pharmaceutical chemistry, aiming to develop new treatments for fungal infections (Gomha & Abdel‐Aziz, 2012).
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2OS/c19-14-6-1-12(2-7-14)3-10-17(23)22-18-21-16(11-24-18)13-4-8-15(20)9-5-13/h1-11H,(H,21,22,23)/b10-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFYBUWABBWNLY-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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